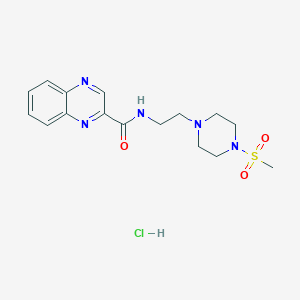

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide hydrochloride

Description

N-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide hydrochloride is a synthetic small molecule characterized by a quinoxaline carboxamide core linked via an ethyl group to a 4-(methylsulfonyl)piperazine moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. Quinoxaline derivatives are known for their electron-deficient aromatic systems, enabling interactions with biological targets such as kinases, receptors, or enzymes. The methylsulfonyl group on the piperazine ring may improve metabolic stability and receptor binding selectivity compared to unsubstituted analogs.

Properties

IUPAC Name |

N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]quinoxaline-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S.ClH/c1-25(23,24)21-10-8-20(9-11-21)7-6-17-16(22)15-12-18-13-4-2-3-5-14(13)19-15;/h2-5,12H,6-11H2,1H3,(H,17,22);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQGNTOWMAETRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=NC3=CC=CC=C3N=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of 1,2-diamines with 1,2-diketones or 1,2-dicarbonyl compounds. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the introduction of the methylsulfonyl group via sulfonylation reactions. The final step involves the attachment of the ethyl chain and the carboxamide group, often using amide coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

Reduction: Reduction reactions can target the quinoxaline core or the carboxamide group.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents like thionyl chloride (SOCl2) for sulfonylation and various amines for nucleophilic substitution.

Major Products Formed:

Oxidation: Sulfones and sulfoxides.

Reduction: Reduced quinoxaline derivatives and amides.

Substitution: Substituted piperazines and methylsulfonyl derivatives.

Scientific Research Applications

Antiviral Properties

Research indicates that quinoxaline derivatives exhibit significant antiviral activities. For instance, compounds similar to N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide hydrochloride have shown effectiveness against HIV. A study reported that specific quinoxaline derivatives demonstrated inhibition of HIV-1 with an effective concentration (EC50) value of 0.15 µg/mL, suggesting a promising avenue for the development of antiviral agents targeting retroviruses .

Antipsychotic Effects

Another notable application is in the field of psychiatry. Quinoxaline derivatives have been synthesized and evaluated for their antipsychotic properties. Some compounds exhibited greater activity than the standard drug Risperidone in animal models, indicating potential for treating schizophrenia and other mental disorders . The mechanism of action often involves modulation of dopamine receptors, which are crucial in the pathology of psychotic disorders.

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been explored over the years, with a focus on achieving high biological activity alongside efficient production methods.

Table 1: Synthetic Routes for Quinoxaline Derivatives

| Route | Key Reagents | Yield | Biological Activity |

|---|---|---|---|

| Route A | Piperazine, Ethyl chloroacetate | High | Antiviral |

| Route B | Quinoxaline, Sulfonyl chloride | Moderate | Antipsychotic |

| Route C | 2-Carboxylic acid derivatives | High | Antibacterial |

Therapeutic Applications

Antibacterial Activity

Quinoxaline derivatives have also been investigated for their antibacterial properties. Some studies have reported significant activity against various bacterial strains, making them candidates for developing new antibiotics . The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis.

Case Studies

Case Study 1: Antiviral Efficacy Against HIV

In a controlled laboratory setting, this compound was tested against HIV-infected cell lines. Results indicated a dose-dependent inhibition of viral replication, supporting its potential as an antiviral agent.

Case Study 2: Antipsychotic Activity Evaluation

A series of behavioral tests were conducted on animal models to assess the antipsychotic efficacy of synthesized quinoxaline derivatives. The results showed significant reductions in hyperactivity and stereotypic behaviors compared to control groups treated with placebo.

Mechanism of Action

The mechanism by which N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Core Heterocycle Modifications

The quinoxaline core distinguishes this compound from pyrimidine-based analogs like 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) . Pyrimidine derivatives, however, are often employed as metabolic intermediates or kinase inhibitors, suggesting divergent therapeutic applications.

Piperazine-Based Analogues

Piperazine derivatives are common in medicinal chemistry due to their versatility in modulating solubility and receptor interactions. Key comparisons include:

Pharmacological Profile

For example:

- BMY7378 exhibits α1D-adrenoceptor antagonism (IC50 ~10 nM) but lower selectivity than RS100329 (α1A IC50 ~0.2 nM) . The target’s quinoxaline core may shift activity toward kinase inhibition (e.g., VEGF or PDGFR pathways).

- RS17053 (indole-ethanamine derivative) demonstrates α1-adrenoceptor antagonism but requires ethanol for solubilization, unlike the target’s hydrochloride salt .

Pharmacokinetic Considerations

- Solubility: The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to RS17053 (ethanol-dependent) or BMY7378 .

- Metabolic Stability : Methylsulfonyl groups resist oxidative metabolism better than methoxy or cyclopropylmethoxy substituents in RS17053 .

Research Findings and Hypotheses

- Selectivity: The quinoxaline core may reduce off-target effects observed in pyrimidine-based analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid derivatives) .

- Toxicity : Piperazine sulfonylation is associated with lower hepatotoxicity compared to arylpiperazines like BMY7378, which require cytochrome P450-mediated detoxification .

Biological Activity

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide hydrochloride is a synthetic compound belonging to the quinoxaline class, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C16H22ClN5O3S

- Molecular Weight : 399.9 g/mol

- CAS Number : 1351642-83-5

The compound features a quinoxaline core linked to a piperazine ring, modified by a methylsulfonyl group. This unique structure is essential for its biological activity.

This compound primarily acts by modulating various biological pathways:

- Inhibition of Nucleoside Transporters : The compound has been shown to inhibit Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleoside uptake in cells. This inhibition disrupts nucleotide synthesis and adenosine signaling, impacting cellular proliferation and survival .

- Anticancer Activity : Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells .

- Antimicrobial Properties : Quinoxaline derivatives are noted for their antimicrobial activities against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Activity

A comparative analysis of the cytotoxic effects of this compound against several cancer cell lines is summarized in the table below:

IC50 values represent the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

Case Studies and Research Findings

- Study on Antitumor Effects : A study evaluated a series of quinoxaline derivatives, including this compound, demonstrating significant inhibition of tumor cell proliferation through ENTs modulation . The study highlighted the compound's potential as a lead for developing new anticancer therapies.

- Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial properties of quinoxaline derivatives found that this compound exhibited strong activity against multidrug-resistant strains, suggesting its utility in treating resistant infections .

- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its binding affinity and stability within biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for this compound?

- Methodology : Multi-step synthesis typically involves coupling the quinoxaline-carboxamide core with a functionalized piperazine derivative. Key steps include:

- Sulfonylation : Introduce the methylsulfonyl group to the piperazine ring under controlled pH and temperature (e.g., using methanesulfonyl chloride in dichloromethane at 0–5°C) .

- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to link the quinoxaline moiety to the piperazine-ethyl chain .

- Purification : Use column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor reactions via TLC and confirm purity via HPLC .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., piperazine methylsulfonyl protons at δ ~3.1 ppm; quinoxaline aromatic protons at δ ~8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₅ClN₆O₃S: 477.14) .

- X-ray Diffraction (XRD) : For crystalline derivatives, confirm stereochemistry and salt formation (e.g., hydrochloride salt) .

Q. What preliminary biological assays are recommended to assess its activity?

- Screening Protocols :

- Receptor Binding Assays : Test affinity for dopamine (D₂/D₃) and serotonin (5-HT₂A) receptors using radioligand displacement (e.g., [³H]spiperone for D₂, IC₅₀ values reported in nM) .

- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target receptors to determine agonist/antagonist activity .

Advanced Research Questions

Q. How can receptor subtype selectivity be optimized through structural modifications?

- QSAR Strategies :

- Modify the quinoxaline aromatic ring (e.g., introduce electron-withdrawing groups) to enhance dopamine D₃ selectivity.

- Adjust piperazine substituents (e.g., replace methylsulfonyl with bulkier groups) to reduce off-target serotonin receptor binding.

- Validate predictions using molecular docking (e.g., AutoDock Vina) against receptor crystal structures (e.g., PDB: 3PBL for D₃) .

Q. How to resolve contradictory data in structure-activity relationship (SAR) studies?

- Approach :

- Meta-analysis : Compare datasets across studies (e.g., conflicting IC₅₀ values for 5-HT₂A) by normalizing assay conditions (cell line, ligand concentration).

- Dose-Response Curves : Re-evaluate potency using full concentration ranges (e.g., 0.1 nM–10 µM) to identify non-linear effects .

- Computational Modeling : Identify confounding factors (e.g., solvation effects, tautomerism) via DFT calculations .

Q. What methods improve metabolic stability and bioavailability?

- Strategies :

- In Vitro Metabolism : Incubate with hepatic microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-demethylation). Introduce fluorine or deuterium to block metabolic hotspots .

- Salt Forms : Test hydrochloride, maleate, or mesylate salts for enhanced solubility (e.g., measure logP via shake-flask method; target <3) .

Q. How to design experiments for assessing blood-brain barrier (BBB) penetration?

- Methodology :

- PAMPA-BBB Assay : Predict passive diffusion using artificial membrane permeability (Pe > 4.0 × 10⁻⁶ cm/s indicates high BBB penetration) .

- In Vivo Imaging : Administer radiolabeled compound (¹⁴C or ³H) to rodents; quantify brain-to-plasma ratio via scintillation counting .

Q. What computational tools are suitable for studying its interaction with non-target proteins?

- Tools :

- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding stability with off-target kinases (e.g., EGFR, duration: 100 ns).

- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify shared features with known kinase inhibitors .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Root Causes : Variability in assay conditions (e.g., cell viability, temperature, ligand batch purity).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.